In Vitro Conversion of the Prodrug NO-711ME to the GAT-1 Inhibitor NO-711: A Technical Guide
In Vitro Conversion of the Prodrug NO-711ME to the GAT-1 Inhibitor NO-711: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NO-711, also known as NNC-711, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] Its chemical name is 1-(2-{[(Diphenylmethylidene)amino]oxy}ethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid.[2] Due to its role in modulating GABAergic transmission, NO-711 and similar GAT-1 inhibitors are valuable tools in neuroscience research and have been investigated for their therapeutic potential in conditions such as epilepsy. To enhance the pharmacokinetic properties of NO-711, prodrug strategies may be employed. This guide focuses on the in vitro conversion of NO-711ME, the methyl ester prodrug of NO-711, back to its active carboxylic acid form.[4] The conversion primarily occurs through hydrolysis of the ester bond, a process that can be mediated chemically or enzymatically.
This technical guide provides an in-depth overview of the in vitro conversion of NO-711ME to NO-711, including potential signaling pathways, detailed experimental protocols, and illustrative data presented in tabular and graphical formats.
Core Concepts: The Hydrolysis of NO-711ME
The conversion of the prodrug NO-711ME to the active drug NO-711 is a hydrolysis reaction that cleaves the methyl ester to yield the corresponding carboxylic acid. This reaction can proceed via two primary mechanisms in an in vitro setting: chemical hydrolysis and enzymatic hydrolysis.
Chemical Hydrolysis
Chemical hydrolysis of an ester can be catalyzed by either acid or base.[5][6][7]
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Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric acid or sulfuric acid. To drive the reaction towards the formation of the carboxylic acid, an excess of water is typically used.[5][6]
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Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a dilute alkali, like sodium hydroxide. This reaction is generally irreversible and often preferred for complete hydrolysis.[8]
Enzymatic Hydrolysis
In a biological system, the hydrolysis of ester-containing prodrugs is often mediated by esterases.[9] These enzymes are ubiquitous in various tissues and biological fluids, including liver microsomes and plasma, which are commonly used in in vitro drug metabolism studies.[10][11] Carboxylesterases are a key class of enzymes responsible for the hydrolysis of many ester prodrugs.[12]
Quantitative Data Summary
Due to the limited availability of specific experimental data for the in vitro conversion of NO-711ME to NO-711 in publicly accessible literature, the following tables present hypothetical, yet plausible, quantitative data for illustrative purposes. These values are based on typical results from in vitro hydrolysis studies of similar ester-containing prodrugs.
Table 1: Chemical Hydrolysis of NO-711ME
| Condition | Temperature (°C) | Time (hours) | NO-711ME Remaining (%) | NO-711 Formed (%) |
| 0.1 M HCl | 60 | 1 | 85 | 15 |
| 0.1 M HCl | 60 | 4 | 50 | 50 |
| 0.1 M HCl | 60 | 8 | 20 | 80 |
| 0.1 M NaOH | 25 | 0.5 | 40 | 60 |
| 0.1 M NaOH | 25 | 1 | 10 | 90 |
| 0.1 M NaOH | 25 | 2 | <1 | >99 |
Table 2: Enzymatic Hydrolysis of NO-711ME in Human Liver Microsomes
| Incubation Time (minutes) | NO-711ME Concentration (µM) | NO-711 Concentration (µM) | Conversion Rate (pmol/min/mg protein) |
| 0 | 10 | 0 | - |
| 5 | 8.5 | 1.5 | 300 |
| 15 | 5.8 | 4.2 | 280 |
| 30 | 3.1 | 6.9 | 230 |
| 60 | 1.0 | 9.0 | 150 |
Experimental Protocols
The following are detailed methodologies for conducting in vitro conversion studies of NO-711ME.
Protocol 1: Chemical Hydrolysis of NO-711ME
Objective: To determine the rate and extent of NO-711ME hydrolysis under acidic and basic conditions.
Materials:
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NO-711ME
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (for stock solution)
-
Water bath or heating block
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS) for quantification of NO-711ME and NO-711
-
Vials for reaction and sample collection
-
Quenching solution (e.g., a buffer to neutralize the acid or base)
Procedure:
-
Prepare a stock solution of NO-711ME in methanol (e.g., 10 mM).
-
For acid hydrolysis, add a small volume of the NO-711ME stock solution to pre-warmed 0.1 M HCl in a reaction vial to achieve the desired starting concentration (e.g., 100 µM).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
For base hydrolysis (saponification), add the NO-711ME stock solution to 0.1 M NaOH at a controlled temperature (e.g., 25°C).
-
Repeat the sampling and quenching procedure at appropriate time points (e.g., 0, 0.5, 1, 2 hours).
-
Analyze the quenched samples by HPLC to determine the concentrations of remaining NO-711ME and formed NO-711.
Protocol 2: Enzymatic Hydrolysis of NO-711ME using Human Liver Microsomes
Objective: To evaluate the metabolic conversion of NO-711ME to NO-711 by liver enzymes.
Materials:
-
NO-711ME
-
Human Liver Microsomes (commercially available)
-
NADPH regenerating system (optional, to assess oxidative metabolism concurrently)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath set to 37°C
-
Acetonitrile or other organic solvent for protein precipitation
-
Centrifuge
-
HPLC-MS/MS system for sensitive quantification of the analyte and product.
Procedure:
-
Prepare a stock solution of NO-711ME in a suitable solvent (e.g., DMSO or methanol).
-
Prepare the incubation mixture in a microcentrifuge tube on ice, containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the NO-711ME substrate (e.g., 1-10 µM final concentration). Include control incubations without microsomes to assess chemical stability.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate the reaction by adding the NO-711ME substrate (if not already present). If assessing cytochrome P450-mediated metabolism, also add the NADPH regenerating system. For esterase activity, this is often not required.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for analysis by HPLC-MS/MS to quantify the disappearance of NO-711ME and the appearance of NO-711.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the in vitro conversion of NO-711ME.
Caption: Chemical hydrolysis pathways for NO-711ME conversion.
Caption: Enzymatic conversion of NO-711ME to NO-711.
Caption: General workflow for in vitro prodrug conversion studies.
Conclusion
The in vitro conversion of the prodrug NO-711ME to its active form, NO-711, is a critical step in its preclinical evaluation. This process is governed by the principles of ester hydrolysis, which can be achieved through chemical means or, more relevant to biological systems, through the action of esterase enzymes. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess this conversion. While specific data for NO-711ME remains to be published, the methodologies and principles described herein are broadly applicable for the in vitro characterization of ester-based prodrugs. The provided diagrams offer a clear visual representation of the underlying chemical and procedural logic. This guide serves as a comprehensive resource for scientists and professionals in the field of drug development and pharmacology.
References
- 1. NNC-711, a novel potent and selective gamma-aminobutyric acid uptake inhibitor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNC-711 - Wikipedia [en.wikipedia.org]
- 3. NNC 711 | GABA Transporters | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ester-containing prodrug NT-0796 enhances delivery of the NLRP3 inflammasome inhibitor NDT-19795 to monocytic cells expressing carboxylesterase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
